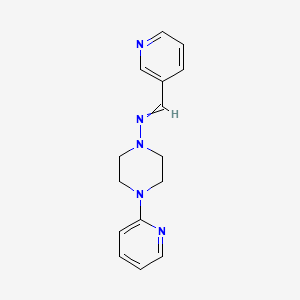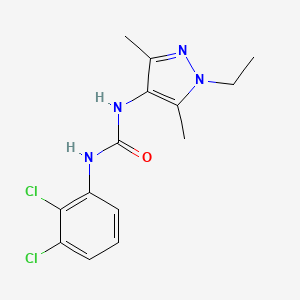![molecular formula C12H11F3N4S B5768627 N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768627.png)
N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "TAK-659" and has been synthesized using various methods.
科学研究应用
N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been studied extensively for its potential applications in various fields such as cancer research, immunology, and inflammation. In cancer research, TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In immunology, TAK-659 has been shown to inhibit the activation of B-cells, which play a crucial role in the immune response. Inflammation is also an area of interest for TAK-659 research, as it has been shown to reduce inflammation in various animal models.
作用机制
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea involves the inhibition of specific signaling pathways. TAK-659 targets the Bruton's tyrosine kinase (BTK) pathway, which is involved in the activation of B-cells. By inhibiting BTK, TAK-659 can reduce the activation of B-cells and subsequently reduce the immune response. TAK-659 also targets the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cancer cell growth and survival. By inhibiting PI3K, TAK-659 can reduce the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, TAK-659 has been shown to reduce inflammation, inhibit cancer cell growth, and reduce the activation of B-cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the advantages of using N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is its specificity for the BTK and PI3K pathways. This specificity allows for targeted inhibition of these pathways, which can be beneficial in studying their role in various diseases. However, one limitation of using TAK-659 is its potential off-target effects. TAK-659 may also inhibit other kinases, which could lead to unintended effects.
未来方向
There are many future directions for N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea research. One area of interest is the development of TAK-659 as a potential cancer treatment. Studies have shown that TAK-659 can inhibit the growth of various types of cancer cells, and further research is needed to determine its efficacy in clinical trials. Another area of interest is the development of TAK-659 as a potential treatment for autoimmune diseases. TAK-659 has been shown to inhibit the activation of B-cells, which play a role in autoimmune diseases such as rheumatoid arthritis and lupus. Further research is needed to determine the efficacy of TAK-659 in treating these diseases.
合成方法
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been reported in various scientific studies. One of the most commonly used methods involves the reaction of 1-methyl-3-(trifluoromethyl)pyrazole with 3-(trifluoromethyl)phenyl isothiocyanate in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.
属性
IUPAC Name |
1-(1-methylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4S/c1-19-6-5-10(18-19)17-11(20)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYAUANLAFQTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768548.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5768557.png)
![3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid](/img/structure/B5768562.png)
![N-(4-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5768563.png)
![2-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5768570.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)
![(4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5768583.png)
![spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)
![3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5768597.png)




